molecular formula C7H7Br2NO2S B2979121 2,6-Dibromo-N-methylbenzene-1-sulfonamide CAS No. 1864153-96-7

2,6-Dibromo-N-methylbenzene-1-sulfonamide

Cat. No. B2979121
CAS RN: 1864153-96-7
M. Wt: 329.01
InChI Key: KKNSORAHDCNOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dibromo-N-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1864153-96-7 . It has a molecular weight of 329.01 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dibromo-N-methylbenzenesulfonamide . The InChI code for this compound is 1S/C7H7Br2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 329.01 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, density, etc., are not available in the resources.

Scientific Research Applications

Catalysis in Organic Synthesis

2,6-Dibromo-N-methylbenzene-1-sulfonamide, related to sulfonamide derivatives, plays a significant role as a catalyst in the synthesis of organic compounds. Notably, sulfonamides have been utilized as efficient catalysts in the solvent-free synthesis of triazines and other heterocyclic compounds. For example, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, a compound structurally related to this compound, has been employed in the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, demonstrating the potential of these compounds in facilitating chemical reactions (Ghorbani‐Vaghei et al., 2015). This highlights the utility of sulfonamide derivatives in organic chemistry, particularly in the development of efficient and environmentally friendly synthesis methods.

Antibacterial and Enzyme Inhibition

Sulfonamides, including derivatives and related compounds, have been extensively studied for their antibacterial properties and inhibition of enzymes like carbonic anhydrase. Research has shown that certain sulfonamide derivatives can act as potent inhibitors of carbonic anhydrase isozymes, with potential applications in treating conditions such as glaucoma. For instance, ureidobenzenesulfonamides have been evaluated for their ability to inhibit carbonic anhydrase II, indicating the therapeutic potential of sulfonamide derivatives in the development of new drugs (Serbian et al., 2019). Furthermore, sulfonamides have been the focus of studies aiming to develop novel antimicrobial agents and to understand their mechanisms of action within environmental and health contexts.

Environmental Applications and Detection

Sulfonamide compounds, due to their widespread use as antibiotics, have raised concerns regarding environmental contamination and the development of antibiotic resistance. Studies on the degradation and detection of sulfonamides in environmental samples have led to the development of sensitive analytical methods. For instance, advancements in micro-solid phase extraction techniques combined with high-performance liquid chromatography have improved the detection of sulfonamides in water samples, highlighting the environmental implications of these compounds and the need for effective monitoring and treatment solutions (Zhou & Fang, 2015).

properties

IUPAC Name

2,6-dibromo-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNSORAHDCNOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.